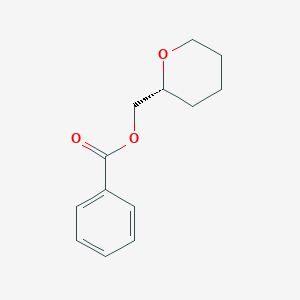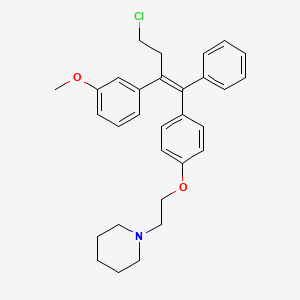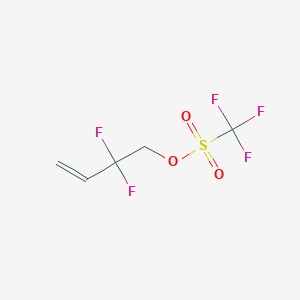
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of both difluoro and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate typically involves the reaction of 2,2-difluorobut-3-en-1-ol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride. The reaction is typically performed at low temperatures to control the reactivity and ensure high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Addition Reactions: The double bond in the but-3-en-1-yl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophiles such as bromine, chlorine, and hydrogen halides are used in addition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with halogens can produce halogenated compounds .
Applications De Recherche Scientifique
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. Additionally, the presence of the difluoro group enhances the compound’s reactivity by stabilizing the transition state during reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
But-3-yn-1-yl trifluoromethanesulfonate: Similar in structure but contains an alkyne group instead of an alkene.
Methyl trifluoromethanesulfonate: Contains a methyl group instead of the difluorobut-3-en-1-yl group.
Trifluoromethylation reagents: Compounds such as trifluoromethyltrimethylsilane and sodium trifluoroacetate are used for introducing trifluoromethyl groups into organic molecules.
Uniqueness
2,2-Difluorobut-3-en-1-yl trifluoromethanesulfonate is unique due to the combination of its difluoro and trifluoromethanesulfonate groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis. Its ability to participate in both substitution and addition reactions, along with its applications in various fields, highlights its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C5H5F5O3S |
|---|---|
Poids moléculaire |
240.15 g/mol |
Nom IUPAC |
2,2-difluorobut-3-enyl trifluoromethanesulfonate |
InChI |
InChI=1S/C5H5F5O3S/c1-2-4(6,7)3-13-14(11,12)5(8,9)10/h2H,1,3H2 |
Clé InChI |
XGNWAYQLLLLQKB-UHFFFAOYSA-N |
SMILES canonique |
C=CC(COS(=O)(=O)C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


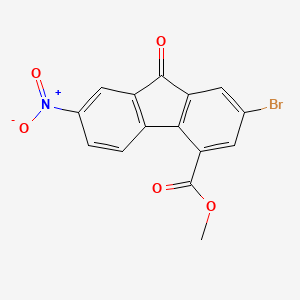
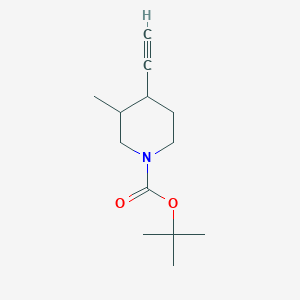
![4-Chloro-5-fluoro-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849168.png)
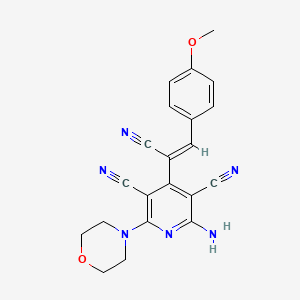

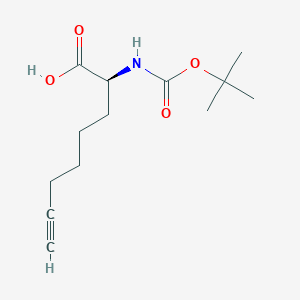
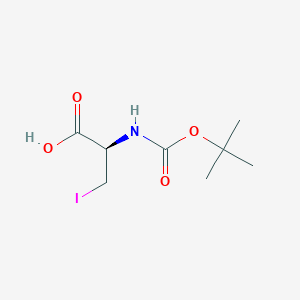
![6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B12849195.png)
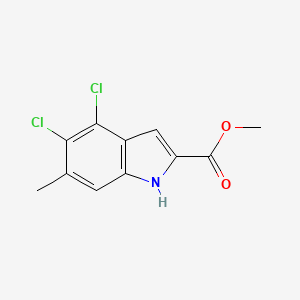
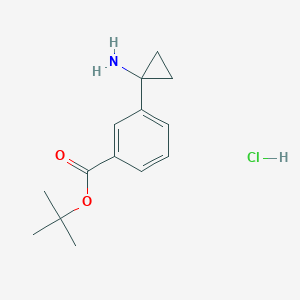
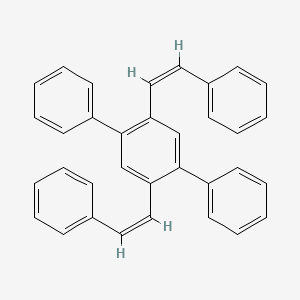
![4-Chloro-5-iodo-7-(2-deoxy-2-fluoro-3,5-di-O-benzoyl-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12849214.png)
